REACTION_SMILES
|
[C:1](=[O:2])([O-:3])[O-:4].[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[CH3:7][I:8].[F:9][C:10]([C:11](=[O:12])[NH:13][c:14]1[cH:15][c:16]2[cH:17][n:18][nH:19][c:20]2[cH:21][cH:22]1)([F:23])[F:24].[K+:5].[K+:6].[OH2:25]>>[CH3:1][N:13]([C:11]([C:10]([F:9])([F:23])[F:24])=[O:12])[c:14]1[cH:15][c:16]2[cH:17][n:18][nH:19][c:20]2[cH:21][cH:22]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Nc1ccc2[nH]ncc2c1)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C(F)(F)F)c1ccc2[nH]ncc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |